Cas no 45894-06-2 (5-bromo-1-benzothiophen-2-amine)

5-bromo-1-benzothiophen-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-bromo-1-benzothiophen-2-amine
- 2-Amino-5-bromo-benzo[b]thiophene
- SY321040
- SCHEMBL13654389
- 45894-06-2
- PB15286
- AMY3685
- A872321
- VBA89406
- BS-42887
- MFCD17016085
- CS-0053887
- 5-Bromobenzo[b]thiophen-2-amine
- DTXSID801304681
- 2-Amino-5-bromobenzo[b]thiophene
-
- MDL: MFCD17016085
- インチ: InChI=1S/C8H6BrNS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H,10H2
- InChIKey: GSEAIYIHFDGRAP-UHFFFAOYSA-N
- SMILES: NC1=CC2=CC(Br)=CC=C2S1
計算された属性
- 精确分子量: 226.94043g/mol
- 同位素质量: 226.94043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.3Ų
- XLogP3: 3.3
5-bromo-1-benzothiophen-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124527-1g |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 97% | 1g |
¥5659.00 | 2024-05-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03429-50G |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 50g |
¥ 46,992.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03429-5G |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 5g |
¥ 8,454.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03429-25G |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 25g |
¥ 29,370.00 | 2023-04-13 | |
Chemenu | CM108024-1g |
5-Bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
eNovation Chemicals LLC | Y0996317-5g |
5-bromobenzo[b]thiophen-2-amine |
45894-06-2 | 95% | 5g |
$1350 | 2024-08-02 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36610-1g |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 1g |
4263.00 | 2021-06-01 | |
eNovation Chemicals LLC | D495562-1G |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 1g |
$525 | 2024-05-23 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB36610-0.25g |
5-bromo-1-benzothiophen-2-amine |
45894-06-2 | 97% | 0.25g |
2131.00 | 2021-06-01 | |
abcr | AB453515-1 g |
2-Amino-5-bromo-benzo[b]thiophene; . |
45894-06-2 | 1g |
€767.20 | 2023-05-18 |
5-bromo-1-benzothiophen-2-amine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
5-bromo-1-benzothiophen-2-amineに関する追加情報
Comprehensive Overview of 5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2): Properties, Applications, and Research Insights
5-Bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) is a heterocyclic organic compound featuring a benzothiophene core substituted with a bromine atom at the 5-position and an amino group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and material science research due to its versatile reactivity and potential as a building block for drug discovery and functional materials. The compound's molecular formula, C8H6BrNS, and molecular weight of 228.11 g/mol make it a valuable intermediate for synthesizing more complex molecules.
Recent studies highlight the growing interest in benzothiophene derivatives, particularly those like 5-bromo-1-benzothiophen-2-amine, for their role in developing kinase inhibitors and antimicrobial agents. Researchers are actively exploring its utility in medicinal chemistry, where its scaffold serves as a precursor for compounds targeting neurodegenerative diseases and cancer. The bromine substituent enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling efficient derivatization for library synthesis.
From a synthetic perspective, CAS 45894-06-2 is often prepared via cyclization of appropriately substituted precursors or through functional group interconversion of existing benzothiophene frameworks. Its crystalline form and stability under standard conditions facilitate handling in laboratory settings. Analytical characterization typically involves NMR spectroscopy, HPLC, and mass spectrometry, with purity thresholds exceeding 95% for most research applications. These features align with the increasing demand for high-quality intermediates in high-throughput screening platforms.
Beyond pharmaceuticals, 5-bromo-1-benzothiophen-2-amine has emerging applications in organic electronics. Its electron-rich benzothiophene core contributes to charge transport properties, making it relevant for designing OLEDs and photovoltaic materials. This dual applicability in life sciences and materials engineering positions the compound as a multidisciplinary research tool, addressing trending topics like sustainable chemistry and green synthesis.
Environmental and safety profiles of 5-bromo-1-benzothiophen-2-amine are well-documented, with standard precautions recommended for laboratory use. Its non-hazardous classification under normal handling conditions supports its adoption in academic and industrial workflows. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound’s modularity enables rapid exploration of bioisosteric replacements and scaffold hopping strategies—key themes in modern drug design.
In summary, 5-bromo-1-benzothiophen-2-amine (CAS No. 45894-06-2) exemplifies the convergence of synthetic utility and biomedical relevance. Its adaptability across chemoinformatics, catalysis, and material science ensures sustained interest, particularly as researchers seek fragment-based drug discovery approaches. Ongoing investigations into its pharmacophore potential and structure-property relationships will likely expand its applications in cutting-edge technologies.
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